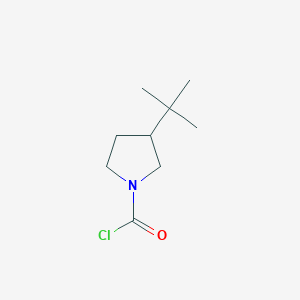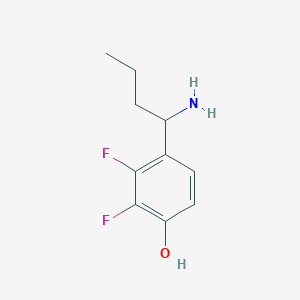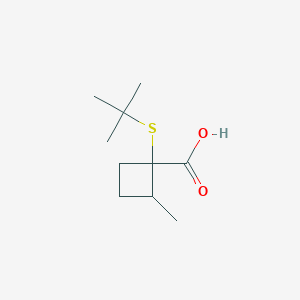
1-(Tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a tert-butylsulfanyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid typically involves the reaction of tert-butylsulfanyl chloride with a suitable cyclobutane derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butylsulfanyl group can undergo oxidation to form reactive intermediates that interact with biological molecules, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Tert-butylsulfanyl)-2-methylpropane-1-carboxylic acid
- 1-(Tert-butylsulfanyl)-2-methylcyclopentane-1-carboxylic acid
- 1-(Tert-butylsulfanyl)-2-methylcyclohexane-1-carboxylic acid
Uniqueness
1-(Tert-butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. This uniqueness allows for specific interactions and reactivity that are not observed in similar compounds with larger or smaller rings.
Eigenschaften
Molekularformel |
C10H18O2S |
|---|---|
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
1-tert-butylsulfanyl-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-7-5-6-10(7,8(11)12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
ZYAJCVNHYAZNNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC1(C(=O)O)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


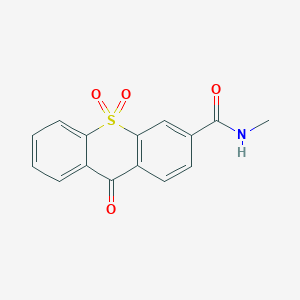
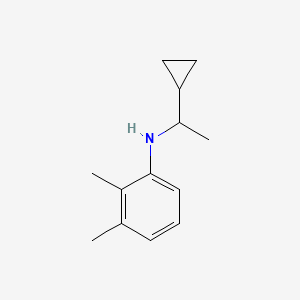
![2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13305840.png)
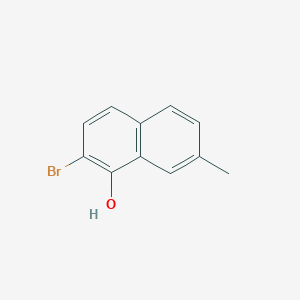
![4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13305851.png)

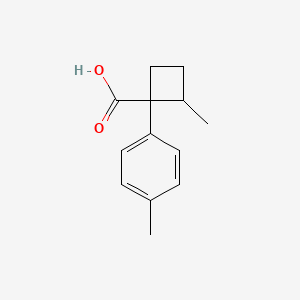
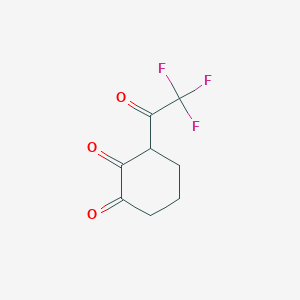

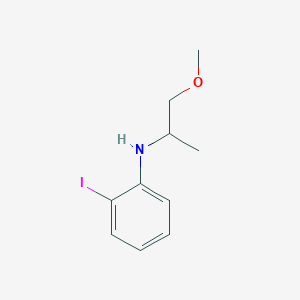
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
![5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13305914.png)
